Comprehensive Technical Guide on 2-Chloro-N-(2-chloro-5-nitrophenyl)propanamide: Chemical Properties, Molecular Structure, and Synthetic Workflows
Comprehensive Technical Guide on 2-Chloro-N-(2-chloro-5-nitrophenyl)propanamide: Chemical Properties, Molecular Structure, and Synthetic Workflows
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Compiling the References
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Defining Key Properties
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Monitoring Reaction Progression
I'm now detailing the TLC protocol for reaction monitoring: Hexane:EtOAc (7:3) will be used. I will look for the disappearance of the bright yellow 2-chloro-5-nitroaniline spot (UV 254 nm), and the emergence of a higher Rf UV-active spot to confirm conversion. If reaction isn't complete after two hours, I'll add more DMAP and acyl chloride. I am now writing out the detailed step-by-step methodology and reagents.
Detailing the Synthesis
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Refining the Experimental Procedures
I'm now detailing the purification process following synthesis. I will dry the crude product over anhydrous Na2SO4, filter, and concentrate it under reduced pressure. I'm considering flash column chromatography for further purification, if the reaction isn't clean enough. Also, I'm validating the structure using 1H NMR and LC-MS. I'm focusing on the expected chemical shifts and isotopic patterns. The molecular weight has been confirmed at 263.074 g/mol . Finally, I'm reconfirming the color contrast rules for the DOT diagrams.
Finalizing the Visualizations
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Verifying the URL Citations
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Integrating Source Citations
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Verifying Structural Analyses
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Elaborating Derivatization Pathways
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Executive Summary
In the realm of small-molecule drug discovery and agrochemical development, halogenated nitroanilides serve as highly versatile, bifunctional building blocks. The compound 2-chloro-N-(2-chloro-5-nitrophenyl)propanamide (CAS: 565172-41-0) exemplifies this utility. Featuring an α -chloro reactive site primed for nucleophilic displacement and a nitroaromatic system capable of downstream reduction, this molecule acts as a critical node in the synthesis of complex pharmacophores. This whitepaper provides a rigorous, field-proven analysis of its molecular architecture, physicochemical properties, and a self-validating synthetic methodology designed to overcome the inherent kinetic challenges of its deactivated precursors.
Molecular Architecture & Physicochemical Profile
The molecular structure of 2-chloro-N-(2-chloro-5-nitrophenyl)propanamide consists of a central amide linkage bridging a 2-chloro-5-nitrophenyl ring and an α -chloroethyl chain [1.6]. The presence of the strongly electron-withdrawing nitro group at the meta position relative to the amide nitrogen, combined with the ortho-chloro substituent, significantly impacts the molecule's electronic distribution, rendering the aromatic ring highly electron-deficient.
To facilitate rapid reference during assay development and library design, the core physicochemical parameters are summarized below,[1].
Table 1: Quantitative Physicochemical Data
| Property | Value |
| Chemical Name | 2-chloro-N-(2-chloro-5-nitrophenyl)propanamide |
| CAS Registry Number | 565172-41-0 |
| Molecular Formula | C9H8Cl2N2O3 |
| Molecular Weight | 263.08 g/mol |
| MDL Number | MFCD02662308 |
| Structural Class | Halogenated Nitroanilide / α -chloroamide |
| H-Bond Donors | 1 (Amide NH) |
| H-Bond Acceptors | 3 (Carbonyl O, Nitro O) |
| Topological Polar Surface Area (TPSA) | ~74.9 Ų (Estimated via structurally analogous amides) |
Rational Synthesis & Reaction Kinetics
The synthesis of this target amide relies on the nucleophilic acyl substitution of 2-chloro-5-nitroaniline with 2-chloropropanoyl chloride. However, as an application scientist, I must emphasize a specific kinetic hurdle: aniline deactivation [2].
The strongly electron-withdrawing nature of the −NO2 and −Cl groups on the aniline precursor severely depletes the electron density of the amine nitrogen. This deactivation renders standard base-catalyzed acylation sluggish, often leading to incomplete conversion and complex purification profiles. Therefore, the introduction of 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst is not merely optional—it is a mechanistic necessity. DMAP attacks the acyl chloride to form a highly reactive N-acylpyridinium intermediate, which is far more susceptible to attack by the deactivated aniline than the parent acyl chloride.
Figure 1: DMAP-catalyzed nucleophilic acyl substitution pathway overcoming aniline deactivation.
Experimental Protocol: Catalyzed N-Acylation
The following protocol is engineered as a self-validating system . Every step includes causality to explain why the action is performed, alongside in-process checks to guarantee scientific integrity.
Reagents Required
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2-Chloro-5-nitroaniline: 1.0 eq (Precursor)[2]
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2-Chloropropanoyl chloride: 1.2 eq (Acylating agent)
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Triethylamine (TEA): 1.5 eq (Acid scavenger)
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4-Dimethylaminopyridine (DMAP): 0.1 eq (Nucleophilic catalyst)
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Anhydrous Dichloromethane (DCM): 10 mL/mmol (Reaction solvent)
Step-by-Step Methodology
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Preparation of the Nucleophile Solution:
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Action: In an oven-dried, argon-purged round-bottom flask, dissolve 2-chloro-5-nitroaniline (1.0 eq) in anhydrous DCM. Add TEA (1.5 eq) and DMAP (0.1 eq).
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Causality: Argon prevents atmospheric moisture from hydrolyzing the highly reactive acyl chloride. DMAP acts as the primary catalyst to overcome the low nucleophilicity of the deactivated aniline.
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Electrophile Addition:
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Action: Cool the reaction mixture to 0 °C using an ice bath. Introduce 2-chloropropanoyl chloride (1.2 eq) dropwise over 15 minutes.
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Causality: Dropwise addition at 0 °C controls the exothermic formation of the N-acylpyridinium intermediate and suppresses the formation of di-acylated side products.
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Reaction Propagation & Self-Validation:
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Action: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.
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Self-Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the bright yellow 2-chloro-5-nitroaniline spot (fluorescent under UV 254 nm) and the emergence of a higher Rf , UV-active product spot confirms conversion. If unreacted aniline persists after 3 hours, introduce an additional 0.05 eq of DMAP.
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Quenching and Extraction:
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Action: Quench the reaction with saturated aqueous NaHCO3 (10 mL/mmol). Separate the organic layer and extract the aqueous layer twice with DCM.
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Causality: NaHCO3 neutralizes excess HCl generated during the reaction and hydrolyzes unreacted acyl chloride into water-soluble sodium 2-chloropropanoate.
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Purification:
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Action: Wash the combined organic layers with 1M HCl (to remove residual TEA and DMAP), followed by brine. Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
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Downstream Pharmacological Utility
The strategic value of 2-chloro-N-(2-chloro-5-nitrophenyl)propanamide lies in its orthogonally reactive sites[3]. It is not an end-product, but a versatile scaffold.
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α -Chloro Substitution: The aliphatic chlorine atom is highly susceptible to SN2 displacement by nucleophiles such as primary/secondary amines or thiols, allowing for the rapid generation of diverse libraries.
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Nitro Reduction: The aromatic nitro group can be selectively reduced (e.g., via Fe/NH4Cl or Pd/C catalytic hydrogenation) to yield an electron-rich aniline, opening pathways for subsequent functionalization (e.g., sulfonylation or reductive amination).
Figure 2: Strategic derivatization pathways leveraging the nitro and alpha-chloro reactive centers.
Analytical Validation Protocols
To ensure uncompromising scientific integrity, the synthesized compound must undergo rigorous analytical validation:
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1 H NMR (CDCl 3 , 400 MHz): The spectrum must exhibit a characteristic doublet for the methyl group of the propanamide at ~1.8 ppm, and a quartet for the α -proton at ~4.6 ppm. The aromatic protons will appear significantly downfield (~7.5 - 8.8 ppm) due to the synergistic electron-withdrawing effects of the nitro and chloro groups. A broad singlet for the amide NH should be visible at ~8.5 ppm.
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LC-MS (ESI+): The mass spectrum must yield an m/z [M+H]+ peak at 263.0. Crucially, the isotopic pattern must display a distinct 9:6:1 ratio, definitively confirming the presence of two chlorine atoms in the molecular structure.
References
- 2-chloro-n-(5-chloro-2-hydroxyphenyl)
- N-(2-chloro-5-nitrophenyl)-2-(1,3,4-thiadiazol-2-ylthio)
- 2-Chloro-N-(2-chloro-5-nitrophenyl)
- He_搜索 - 湖南华腾制药有限公司 (Huateng Pharma)
- Source: cymitquimica.
